molecular formula C19H26N2O3S B2670525 (Z)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methyl-3-phenylacrylamide CAS No. 2034998-04-2

(Z)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methyl-3-phenylacrylamide

Cat. No. B2670525
CAS RN: 2034998-04-2
M. Wt: 362.49
InChI Key: SOLBSSRRPLRYNS-SQFISAMPSA-N
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Description

(Z)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methyl-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Stereochemistry

One of the primary applications of this compound is in the field of chemical synthesis, where it is used to understand the stereochemistry of ionic thiol addition to acetylenic ketones. Research indicates that the addition of thiols to acetylenic ketones, catalyzed by piperidine, results in a mixture of (E)- and (Z)-isomers. However, specific conditions such as the solvent used can influence the formation of these isomers, with certain solvents favoring the formation of the (Z)-isomers exclusively. These findings are crucial for developing synthetic routes that allow for the selective synthesis of desired isomers, which can have significant implications in medicinal chemistry and materials science (Omar & Basyouni, 1974).

Pharmacological Research

This compound also has applications in pharmacological research, particularly in the study of receptor antagonism and therapeutic agent development. For instance, it has been implicated in studies investigating novel nonpeptide antagonists of the neuropeptide Y Y5 receptor, with potential applications in treating obesity. These antagonists have shown competitive antagonism in radioligand binding assays and display insurmountable antagonism in cell-based functional assays due to slow receptor dissociation rates. Such studies are vital for drug development efforts targeting obesity and related metabolic disorders (Mullins et al., 2008).

Drug Design and Development

Additionally, the compound is relevant in the context of drug design and development, especially concerning analgesic and neuroleptic activities. Research into N-butyrophenone prodine-like compounds has revealed that certain derivatives exhibit a combination of analgesic and neuroleptic activities, which could be beneficial in developing multifunctional pharmaceutical agents. The configuration and substitution on the piperidine ring play critical roles in determining the compounds' activity profiles, highlighting the importance of structural considerations in drug design (Iorio et al., 1987).

properties

IUPAC Name

(Z)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15(13-16-5-3-2-4-6-16)19(22)20-17-7-10-21(11-8-17)18-9-12-25(23,24)14-18/h2-6,13,17-18H,7-12,14H2,1H3,(H,20,22)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBSSRRPLRYNS-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methyl-3-phenylacrylamide

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